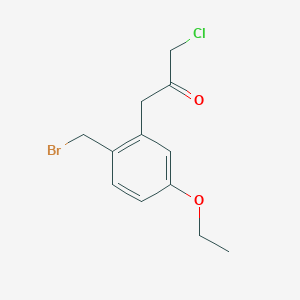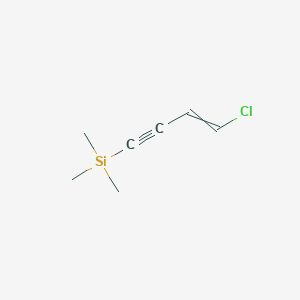
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of a precursor compound, such as 2-ethoxybenzaldehyde, followed by a series of reactions to introduce the chloropropanone group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways .
Comparación Con Compuestos Similares
- 1-Bromo-2-butyne
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions .
This comprehensive overview highlights the significance of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrClO2 |
|---|---|
Peso molecular |
305.59 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-4-3-9(7-13)10(6-12)5-11(15)8-14/h3-4,6H,2,5,7-8H2,1H3 |
Clave InChI |
SBKPVHMYZTYWBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)




